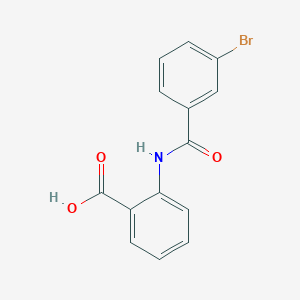

2-(3-Bromobenzamido)benzoic acid

Description

2-(3-Bromobenzamido)benzoic acid is a brominated benzamide derivative with the molecular formula C₁₄H₁₀BrNO₃ and a molecular weight of 328.15 g/mol. It is synthesized via the reaction of 5-methylanthranilic acid with 3-bromobenzoyl chloride in pyridine, yielding a high purity product (97% yield) . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing quinazolin-4(3H)-ones, which are explored for cytotoxic applications . Commercial availability is confirmed through suppliers like CymitQuimica, with pricing tiers for research-scale quantities (e.g., 500 mg at €465) .

Properties

IUPAC Name |

2-[(3-bromobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKINCNCAVQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Direct Condensation Method:

Reactants: 3-bromobenzoic acid and 2-aminobenzoic acid.

Catalyst: Diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4).

Conditions: Ultrasonic irradiation.

-

Suzuki-Miyaura Coupling:

Catalyst: Palladium-based catalyst.

Conditions: Mild and functional group tolerant reaction conditions.

Procedure: The Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the aromatic rings.

Industrial Production Methods:

- Industrial production methods for 2-(3-bromobenzamido)benzoic acid typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Conditions: Typically performed under acidic conditions.

Products: Oxidation of the benzylic position can lead to the formation of carboxylic acids.

-

Reduction:

Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Performed under anhydrous conditions.

Products: Reduction of the amide group to an amine.

-

Substitution:

Reagents: Various nucleophiles such as amines or alcohols.

Conditions: Typically performed under basic or acidic conditions.

Products: Substitution reactions can lead to the formation of various derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(3-Bromobenzamido)benzoic acid exhibits antimicrobial properties. A study conducted on various derivatives of benzoic acids demonstrated that brominated compounds often show enhanced activity against bacterial strains compared to their non-brominated counterparts. This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways related to inflammation, which could lead to therapeutic applications in conditions such as arthritis.

Insect Growth Regulation

One of the most promising applications of this compound is in agricultural pest control. It has been identified as a juvenile hormone biosynthesis inhibitor, which is crucial for the development of lepidopteran pests.

Table 1: Inhibitory Concentrations of this compound on Lepidopteran Pests

| Pest Species | IC50 (μM) |

|---|---|

| Spodoptera frugiperda | 2.3 ± 0.2 |

| Prodenia litura | 0.67 ± 0.14 |

| Plutella xylostella | 1.5 ± 0.8 |

| Spodoptera exigua | 0.42 ± 0.11 |

This table highlights the effectiveness of the compound in inhibiting juvenile hormone biosynthesis across different pest species, showcasing its potential as an insect growth regulator.

Case Study: Field Trials

Field trials have been conducted to evaluate the efficacy of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended concentrations, demonstrating its viability as a sustainable pest management solution.

Synthesis and Formulation

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions involving bromine and appropriate amine precursors. The development of environmentally friendly synthesis routes is also being explored, aligning with green chemistry principles.

Table 2: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Electrophilic Substitution | Bromination followed by amide formation |

| Green Chemistry Techniques | Use of sonication and solvent-free conditions |

Mechanism of Action

The mechanism of action of 2-(3-bromobenzamido)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Comparative Findings

Substituent Effects on Bioactivity

- Bromine vs. Methoxy Groups: Bromine at the 3-position in this compound enhances electrophilic reactivity, making it suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) . In contrast, methoxy-substituted analogues (e.g., 2-(4-methoxybenzoyl)benzoic acid) exhibit stronger binding to taste receptors due to improved hydrophobic interactions .

- Amino vs. Benzamido Groups: 2-Amino-3-bromobenzoic acid lacks the benzamido moiety, limiting its utility in cyclization reactions but making it a versatile precursor for aminoquinazolines .

Cytotoxic Potential

- This compound derivatives, such as compound 23 in , are intermediates in synthesizing quinazolinones with demonstrated cytotoxicity against cancer cell lines (e.g., AGS, HepG2, A549) . Comparable activity is observed in 2-acetylaminobenzoic acid methyl ester (Av7), which inhibits tumor cell proliferation at low micromolar concentrations .

Physicochemical Properties

- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., bromine) exhibit higher distribution coefficients (m) in emulsion liquid membrane systems, enabling faster extraction rates compared to acetic acid or phenol .

- Thermal Stability : Cyclization of this compound in acetic anhydride proceeds at 95% yield under reflux, outperforming less halogenated analogues in reaction efficiency .

Data Tables

Table 1: Comparative Receptor Binding Affinities (ΔGbinding, kcal/mol)

| Compound | T1R2 Receptor | T1R3 Receptor |

|---|---|---|

| 2-Benzoylbenzoic acid | -6.2 | -5.8 |

| 2-(4-Methoxybenzoyl)benzoic acid | -7.1 | -6.9 |

| Saccharin | -5.4 | -5.1 |

| Data sourced from docking studies in |

Table 2: Cytotoxic Activities of Selected Analogues

| Compound | IC₅₀ (µM) vs. AGS Cells | IC₅₀ (µM) vs. HepG2 Cells |

|---|---|---|

| 2-Acetylaminobenzoic acid methyl ester | 8.2 | 10.5 |

| 5-Fluorouracil (Control) | 12.3 | 15.6 |

| Data sourced from antitumor assays in |

Biological Activity

2-(3-Bromobenzamido)benzoic acid is a derivative of benzoic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromobenzamide moiety, which is known to influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

The biological activity of this compound may involve several mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, similar to other benzoic acid derivatives. This interaction can disrupt various biochemical pathways, potentially leading to anti-inflammatory or analgesic effects .

- Modulation of Protein Degradation Pathways : Studies have indicated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are critical for maintaining cellular homeostasis .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds derived from salicylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cytokine Reduction (pg/mL) | Dosage (mg/60 kg bw) | Reference |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3-CH2Cl | TNF-α: 5.70 ± 1.04 | 500 | |

| IL-1β: 2.32 ± 0.28 |

Cytotoxicity

The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. For instance, some studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity at concentrations that activate proteasome and lysosomal pathways . This suggests a potential therapeutic window for compounds like this compound.

Table 2: Cytotoxicity Evaluation

Case Studies and Research Findings

-

Study on Proteostasis Modulation :

A study investigated various benzoic acid derivatives, including those with bromine substitutions, emphasizing their role in enhancing proteasomal and lysosomal activities in human fibroblasts. The findings suggested that these compounds could be promising candidates for developing agents targeting age-related diseases due to their ability to modulate protein degradation pathways effectively . -

In Silico Studies :

Computational studies have indicated that halogenated benzoic acids, including derivatives like this compound, may serve as effective binders for enzymes involved in inflammatory processes, supporting their potential as anti-inflammatory agents .

Q & A

Q. What are the common synthetic routes for 2-(3-Bromobenzamido)benzoic acid?

- Methodological Answer : The synthesis typically involves bromination of precursor benzoic acid derivatives. For example, bromination of 4-cyano-5-methylbenzoic acid under mild conditions (20–50°C) can yield brominated intermediates, followed by amidation with 3-bromobenzoyl chloride . Flow chemistry approaches (e.g., using isobenzofuran-1(3H)-ones as intermediates) are also viable, offering improved control over reaction parameters and reduced use of hazardous solvents like dichloroethane .

Q. How is this compound characterized analytically?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for qualitative and quantitative analysis to confirm molecular weight and purity .

- Collision Cross-Section (CCS) Values : Predicted CCS values from mass spectrometry aid in structural validation, especially when comparing experimental and computational data .

- Melting Point and NMR : Melting point analysis (e.g., 154–158°C for 3-bromobenzoic acid derivatives) and nuclear magnetic resonance (NMR) spectroscopy resolve functional group connectivity .

Q. What are the key solubility and stability considerations for this compound?

- Methodological Answer : Solubility is highly solvent-dependent. Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions, while aqueous stability is pH-sensitive due to the carboxylic acid moiety. Stability studies should include accelerated degradation tests under varying temperatures and pH (e.g., 25–40°C, pH 3–9) to identify decomposition pathways .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX Refinement : SHELXL is widely used for small-molecule refinement. For example, hydrogen bonding patterns (e.g., C=O⋯H-N interactions) can be mapped to validate molecular packing .

- Graph Set Analysis : Hydrogen-bonding networks are analyzed using graph theory to predict crystal symmetry and polymorphism, as demonstrated in studies of benzoic acid derivatives .

Q. How to design experiments to study its biological activity as a ligand in coordination chemistry?

- Methodological Answer :

- Ligand Design : Modify the bromobenzamido group to enhance metal-binding affinity. For example, substituting electron-withdrawing groups (e.g., -CN) can stabilize metal-ligand complexes .

- Spectroscopic Validation : Use UV-Vis and FTIR to monitor coordination behavior with transition metals (e.g., Cu²⁺, Zn²⁺). X-ray crystallography or EXAFS may further resolve metal-ligand geometries .

Q. How to address contradictions in analytical data (e.g., mass spectrometry vs. NMR)?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., LC-MS for molecular weight, NMR for functional groups) to resolve discrepancies. For instance, isotopic patterns in mass spectra can distinguish between brominated isomers .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and vibrational spectra, aiding in structural reassignment when experimental data conflict .

Q. What strategies optimize the compound’s reactivity in coupling reactions?

- Methodological Answer :

- Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during Suzuki-Miyaura coupling to prevent side reactions. Post-coupling hydrolysis restores the acid moiety .

- Catalytic Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for aryl bromide coupling, with microwave-assisted synthesis to reduce reaction times .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.